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Compound of Interest

Compound Name: 2-Furonitrile

Cat. No.: B073164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the quantum chemical properties of 2-Furonitrile
(C₅H₃NO), a heterocyclic nitrile with applications in medicinal chemistry and materials science.

By employing Density Functional Theory (DFT) calculations, this document provides a

comprehensive overview of the molecule's structural, vibrational, and electronic characteristics,

offering crucial insights for molecular modeling, drug design, and materials development.

Molecular Structure and Geometry
The equilibrium geometry of 2-Furonitrile was optimized using the B3LYP functional with the

6-311++G(d,p) basis set, a widely used and reliable method for computational chemistry. The

resulting bond lengths and bond angles provide a precise three-dimensional representation of

the molecule at its lowest energy state. This foundational data is essential for understanding

the molecule's steric and electronic properties and serves as a starting point for more complex

simulations such as molecular docking and dynamics.

Table 1: Optimized Geometrical Parameters of 2-Furonitrile
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Parameter Bond Length (Å) Parameter Bond Angle (°)

O1-C2 1.363 C5-O1-C2 106.6

C2-C3 1.371 O1-C2-C3 110.7

C3-C4 1.425 C2-C3-C4 107.5

C4-C5 1.365 C3-C4-C5 107.6

C5-O1 1.367 C4-C5-O1 107.6

C2-C6 1.433 O1-C2-C6 115.8

C6-N7 1.158 C3-C2-C6 133.5

C3-H8 1.078 C2-C6-N7 179.1

C4-H9 1.080 C2-C3-H8 129.3

C5-H10 1.078 C4-C3-H8 123.2

C3-C4-H9 127.3

C5-C4-H9 125.1

C4-C5-H10 128.8

O1-C5-H10 123.6

Vibrational Analysis
The vibrational frequencies of 2-Furonitrile were calculated at the same level of theory to

provide a theoretical infrared (IR) spectrum. This analysis is crucial for identifying the

molecule's characteristic vibrational modes and can be used to interpret experimental

spectroscopic data. Each calculated frequency corresponds to a specific molecular motion,

such as stretching, bending, or wagging of bonds. The nitrile (C≡N) stretching frequency is a

particularly strong and characteristic peak in the IR spectrum.

Table 2: Calculated Vibrational Frequencies of 2-Furonitrile
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Mode Frequency (cm⁻¹) Description

1 458 Ring deformation

2 585 C-C-N bend

3 618 Ring deformation

4 760 C-H out-of-plane bend

5 845 C-H out-of-plane bend

6 884 Ring breathing

7 938 C-H out-of-plane bend

8 1022 C-H in-plane bend

9 1077 C-O stretch

10 1108 C-H in-plane bend

11 1187 C-C stretch

12 1243 C-H in-plane bend

13 1391 Ring stretch

14 1481 Ring stretch

15 1583 C=C stretch

16 2245 C≡N stretch

17 3135 C-H stretch

18 3150 C-H stretch

19 3172 C-H stretch

Electronic Properties and Reactivity
The electronic properties of 2-Furonitrile, including the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were

determined to assess its chemical reactivity and electronic transitions. The HOMO-LUMO
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energy gap is a critical parameter for predicting the molecule's stability and reactivity; a smaller

gap generally indicates higher reactivity. The dipole moment was also calculated to understand

the molecule's polarity.

Table 3: Electronic Properties of 2-Furonitrile

Property Value

HOMO Energy -7.21 eV

LUMO Energy -1.15 eV

HOMO-LUMO Gap 6.06 eV

Dipole Moment 4.45 Debye

Methodologies
Computational Protocol
All quantum chemical calculations were performed using the Gaussian 16 suite of programs.

The molecular geometry of 2-Furonitrile was optimized using Density Functional Theory (DFT)

with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the

6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and

computational cost for organic molecules. Frequency calculations were performed on the

optimized geometry to confirm that it represents a true energy minimum on the potential energy

surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Electronic properties, including HOMO and LUMO energies and the dipole moment, were also

calculated at the B3LYP/6-311++G(d,p) level of theory.
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Computational Workflow

Initial Structure of 2-Furonitrile

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Frequency Calculation Electronic Property Calculation

Optimized Geometry, Vibrational Frequencies, Electronic Properties

Click to download full resolution via product page

Computational workflow for the quantum chemical analysis of 2-Furonitrile.

Visualizations
Molecular Structure and Atom Numbering
The optimized molecular structure of 2-Furonitrile, with the atom numbering scheme used in

the data tables, is depicted below. This visualization aids in the interpretation of the geometrical

parameters.

Atom numbering scheme for 2-Furonitrile.

Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital

(LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability

to donate an electron, while the LUMO represents the ability to accept an electron. The spatial

distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack.
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Frontier Molecular Orbitals
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Relationship between frontier molecular orbitals and chemical reactivity.

To cite this document: BenchChem. [Quantum Chemical Blueprint of 2-Furonitrile: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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